Carbonic acid, 9H-fluoren-9-ylmethyl 4-oxobutyl ester Carbonic acid, 9H-fluoren-9-ylmethyl 4-oxobutyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC15889546
InChI: InChI=1S/C19H18O4/c20-11-5-6-12-22-19(21)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-11,18H,5-6,12-13H2
SMILES:
Molecular Formula: C19H18O4
Molecular Weight: 310.3 g/mol

Carbonic acid, 9H-fluoren-9-ylmethyl 4-oxobutyl ester

CAS No.:

Cat. No.: VC15889546

Molecular Formula: C19H18O4

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

Carbonic acid, 9H-fluoren-9-ylmethyl 4-oxobutyl ester -

Specification

Molecular Formula C19H18O4
Molecular Weight 310.3 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl 4-oxobutyl carbonate
Standard InChI InChI=1S/C19H18O4/c20-11-5-6-12-22-19(21)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-11,18H,5-6,12-13H2
Standard InChI Key QDMHPIIVJBMGAS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OCCCC=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a carbonate ester linkage between the 9H-fluoren-9-ylmethanol (Fmoc-OH) and 4-oxobutanol. Key structural attributes include:

  • Fluorenylmethyl group: Provides steric bulk and UV activity, facilitating purification and detection in chromatographic methods.

  • 4-Oxobutyl chain: Introduces a reactive ketone moiety, enabling further functionalization via nucleophilic addition or condensation reactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC19H18O4\text{C}_{19}\text{H}_{18}\text{O}_{4}
Molecular Weight310.3 g/mol
IUPAC Name9H-Fluoren-9-ylmethyl 4-oxobutyl carbonate
Canonical SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OCCCC=O

Synthesis Methods

Conventional Esterification

The primary synthesis route involves the esterification of carbonic acid derivatives with 9H-fluoren-9-ylmethanol and 4-oxobutanol. Key steps include:

  • Activation of Carbonic Acid: Thionyl chloride (SOCl2\text{SOCl}_2) or chlorotrimethylsilane (ClSiMe3\text{ClSiMe}_3) converts carbonic acid to its reactive chloroformate intermediate .

  • Nucleophilic Substitution: The chloroformate reacts with 4-oxobutanol in anhydrous methanol or acetonitrile, yielding the target ester .

Table 2: Representative Synthesis Conditions

ReagentSolventTemperatureYieldSource
SOCl2\text{SOCl}_2Anhydrous MeOH20–30°C72%
ClSiMe3\text{ClSiMe}_3Acetonitrile0–10°C65%

Alternative Approaches

  • Photoredox Catalysis: Recent advances utilize visible-light-mediated reactions to form carbonate esters under milder conditions, minimizing side reactions .

  • Solid-Phase Synthesis: Fmoc-protected intermediates are employed in automated peptide synthesizers, highlighting compatibility with iterative coupling protocols .

Chemical Reactivity and Stability

Hydrolysis and Transesterification

The ester bond is susceptible to hydrolysis under acidic or basic conditions, regenerating Fmoc-OH and 4-oxobutanol. Alkaline conditions (pH > 10) accelerate degradation, necessitating careful handling .

Ketone Reactivity

The 4-oxobutyl chain undergoes nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Wittig reactions), enabling diversification into aldehydes, alcohols, or alkenes .

Applications in Synthetic Chemistry

Peptide Synthesis

  • Protective Group: The Fmoc moiety is widely used in solid-phase peptide synthesis (SPPS) to protect amino groups, offering orthogonal deprotection under mild basic conditions .

  • Linker Molecules: Serves as a photolabile linker in combinatorial chemistry, enabling UV-triggered release of synthesized peptides .

Materials Science

  • Polymer Functionalization: Incorporates ketone groups into polymer backbones for crosslinking or post-polymerization modifications .

  • Dendrimer Synthesis: Acts as a branching unit in dendritic architectures, enhancing solubility and biocompatibility .

PrecautionCodeSource
Avoid inhalationP261, P264
Use explosion-proof toolsP241, P242

Recent Advances and Future Directions

Photoredox Applications

Emerging methodologies leverage photoredox/Ni dual catalysis to incorporate Fmoc-protected esters into complex molecules, enabling C–C bond formation under visible light .

Bioconjugation

The ketone group facilitates site-specific protein labeling via oxime or hydrazone ligation, advancing antibody-drug conjugate (ADC) development .

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